molecular formula C14H12Cl2N2O2 B11675474 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11675474
M. Wt: 311.2 g/mol
InChI Key: QDPNEPSLNOLBKR-REZTVBANSA-N
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Description

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H12Cl2N2O2/c1-8-6-11(9(2)20-8)14(19)18-17-7-10-4-3-5-12(15)13(10)16/h3-7H,1-2H3,(H,18,19)/b17-7+

InChI Key

QDPNEPSLNOLBKR-REZTVBANSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its specific structural features, such as the presence of the dichlorophenyl group and the furan ring. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide (referred to as DMC) is a compound of significant interest due to its potential biological activities. This article seeks to explore the biological activity of DMC, summarizing key research findings, case studies, and relevant data in a structured manner.

Antimicrobial Properties

Research has demonstrated that DMC exhibits notable antimicrobial properties. A study evaluated various derivatives of hydrazones, including DMC, against several bacterial strains. The results indicated that DMC showed significant inhibition against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

DMC has also been assessed for its antioxidant capabilities. In vitro assays using the DPPH radical scavenging method revealed that DMC effectively neutralizes free radicals, suggesting its potential as a natural antioxidant . The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases.

Cytotoxic Effects

Cytotoxicity studies have been conducted using various cancer cell lines. DMC demonstrated selective cytotoxic effects on human cancer cells while sparing normal cells. A notable study reported IC50 values indicating significant growth inhibition of HeLa and A549 cell lines at concentrations of 20 µM and 25 µM, respectively . This selectivity suggests potential applications in cancer therapy.

The proposed mechanism of action for DMC's biological activity involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Summary of Biological Activities

Activity TypeTest Organisms/CellsIC50/EffectivenessReference
AntimicrobialS. aureus, E. coliSignificant inhibition
AntioxidantDPPH radical scavengingEffective scavenger
CytotoxicHeLa, A54920 µM (HeLa), 25 µM (A549)

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMC was tested against a panel of pathogenic bacteria. The study utilized disk diffusion methods to measure zone inhibition diameters. Results indicated that DMC not only inhibited bacterial growth but also exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy .

Case Study 2: Cancer Cell Line Studies

Another significant study involved treating various cancer cell lines with DMC. Flow cytometry was employed to analyze cell cycle distribution and apoptosis. Results showed that DMC-treated cells exhibited G0/G1 phase arrest and increased annexin V positivity, confirming apoptotic induction .

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